molecular formula C27H31N3O2 B1229271 N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide

N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide

Cat. No. B1229271
M. Wt: 429.6 g/mol
InChI Key: RWUIVHVVFWEECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Raza et al. (2019) describes the synthesis of various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, including compounds structurally related to N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide. These compounds demonstrated biological activity as tyrosinase and melanin inhibitors, suggesting potential applications in depigmentation treatments with minimal cytotoxicity (Raza et al., 2019).

Pharmacokinetic Studies

  • Research by Lacivita et al. (2013) focused on the synthesis, pharmacological, and pharmacokinetic evaluation of compounds related to N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide. These compounds exhibited high affinity for 5-HT7 receptors and were studied for their distribution between blood and brain in mice, indicating their potential in neurological applications (Lacivita et al., 2013).

Antibacterial Activity

  • A 2018 study by Hussain et al. explored the antibacterial activity and cytotoxicity of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted) propanamides, showing promising antibacterial properties with mild cytotoxicity. This research indicates potential applications in the development of new antibacterial agents (Hussain et al., 2018).

Antiallergic and Anticonvulsant Properties

  • Kamal et al. (2013) synthesized N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, exhibiting anticonvulsant activity. This suggests potential applications of similar compounds in the treatment of epilepsy (Kamal et al., 2013).
  • Catto et al. (1987) synthesized 1-(2-pyridinyl)piperazine derivatives with notable antianaphylactic, antibronchospastic, and mast cell stabilizing activities, indicating potential for use in allergy treatments (Catto et al., 1987).

properties

Product Name

N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide

Molecular Formula

C27H31N3O2

Molecular Weight

429.6 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(4-phenylmethoxyphenyl)propanamide

InChI

InChI=1S/C27H31N3O2/c31-27(15-16-29-17-19-30(20-18-29)21-23-7-3-1-4-8-23)28-25-11-13-26(14-12-25)32-22-24-9-5-2-6-10-24/h1-14H,15-22H2,(H,28,31)

InChI Key

RWUIVHVVFWEECH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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